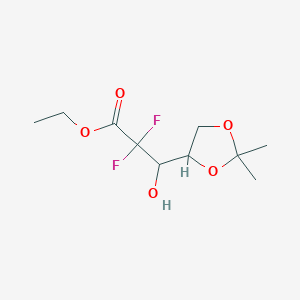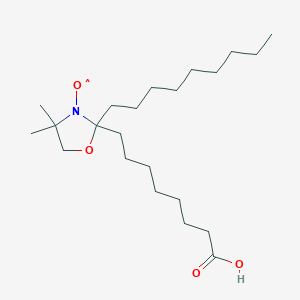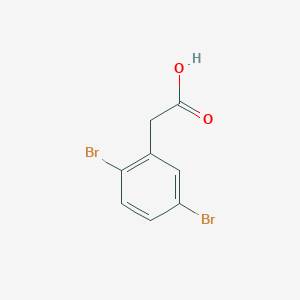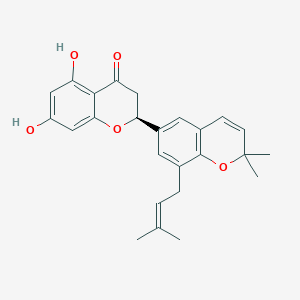
2-Methyl-4-(3-methylphenyl)-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “2-Methyl-4-(3-methylphenyl)-1-butene” involves intricate chemical processes. One example is the synthesis of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane, which showcases the complexity involved in creating compounds with specific functional groups and structural features (Ji Shun-jun, 2010).
Molecular Structure Analysis
The crystallographic structure of related compounds, such as 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, has been disclosed by X-ray analysis, providing insight into the spatial arrangement and bond lengths within molecules, which is crucial for understanding the molecular structure of “this compound” (M. Shi & Jian Jiang, 1999).
Chemical Reactions and Properties
Research on compounds such as 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene showcases the reactivity and potential for functionalization in organic synthesis, indicating the types of chemical reactions “this compound” might undergo (K. Uneyama, N. Hasegawa, Hiroyuki Kawafuchi, & S. Torii*, 1983).
Physical Properties Analysis
The study of compounds similar to “this compound” involves understanding their physical properties, such as melting points, boiling points, and solubility. For example, the synthesis and characterization of 1,4-Bis(iododiphenyltin)butane provide data on the physical properties that can be related to similar molecular structures (V. Cody & E. R. Corey, 1969).
Aplicaciones Científicas De Investigación
1. Molecular Structure and Reactivity
- Condensation Reactions : 2-Methyl-4-(3-methylphenyl)-1-butene is involved in condensation reactions, such as with butane-2,3-dione, leading to products with distinct structural characteristics, including E conformation of the C=N bond and specific dihedral angles between benzene rings and the 1,4-diazabutadiene plane (Chen et al., 2014).
2. Interaction with π-Bonds
- Reactivity with Disilyne : The compound reacts with various π-bonds, as shown in the reaction with disilyne to produce 1,2-disilabenzene derivatives. This reaction demonstrates the compound's potential in forming complex molecular structures (Kinjo et al., 2007).
3. Electrochemical Applications
- Electrooxidative Reactions : It has been used in electrooxidative reactions, showing its potential in electrochemical applications. For example, its derivative, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, was synthesized via electrooxidative double ene-type chlorination (Uneyama et al., 1983).
4. Crystallography
- Crystallographic Studies : The compound has been studied in crystallography, providing insights into its structural properties. An example is the crystallographic structure of related compounds like 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one (Shi & Jiang, 1999).
5. Photooxidation Processes
- Singlet Oxygen Reactions : The compound and its derivatives have been explored in studies involving singlet oxygen photooxidations, indicating its relevance in photochemical processes (Stensaas et al., 2006).
6. Polymerization Applications
- Polymerization Studies : It has been used in polymerization studies, particularly in the synthesis of poly(4-methylphenyl-1-butene), showcasing its utility in materials science (Yao et al., 2015).
7. Nucleophilic Reactivity
- Reactions with Aldehydes : Research on its nucleophilic reactivity, particularly in reactions with aldehydes, has been conducted, expanding its potential applications in organic synthesis (Suzuki et al., 2007).
8. Isomerization Processes
- Isomerization Route Exploration : The compound has been involved in isomerization processes, such as the AlCl3-Promoted E-to-Z isomerization route, which is critical for synthesizing various isoprenoid compounds (Wang & Negishi, 2009).
9. Substitution and Elimination Reactions
- Tertiary Carbon Reactions : It plays a role in nucleophilic substitution and elimination reactions at tertiary carbon, offering insights into reaction mechanisms in largely aqueous solutions (Toteva & Richard, 1996).
10. Coordination Polymers
- Formation of Coordination Polymers : Its derivatives have been used in the formation of novel silver(I) coordination polymers, demonstrating its utility in inorganic chemistry and material science (Zheng et al., 2005).
Propiedades
IUPAC Name |
1-methyl-3-(3-methylbut-3-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-10(2)7-8-12-6-4-5-11(3)9-12/h4-6,9H,1,7-8H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGGAXIMGRZTTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596856 |
Source


|
| Record name | 1-Methyl-3-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113947-88-9 |
Source


|
| Record name | 1-Methyl-3-(3-methyl-3-buten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113947-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)



![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)
